![molecular formula C15H22N2 B13647164 {8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{8-Benzyl-8-azabicyclo[321]octan-3-yl}methanamine is a complex organic compound that belongs to the family of tropane alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes and high-pressure hydrogenation techniques. These methods ensure the efficient and scalable production of the compound while maintaining high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic or antispasmodic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of {8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to neurotransmitter receptors, modulating their activity, and influencing downstream signaling pathways. This interaction can lead to various physiological and pharmacological effects, depending on the specific receptors and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-
- N-Benzyltropinone
Uniqueness
{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine is unique due to its specific structural features and the presence of the benzyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C15H22N2 |
|---|---|
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine |
InChI |
InChI=1S/C15H22N2/c16-10-13-8-14-6-7-15(9-13)17(14)11-12-4-2-1-3-5-12/h1-5,13-15H,6-11,16H2 |
Clave InChI |
AKNRJMCMMROJED-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC1N2CC3=CC=CC=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


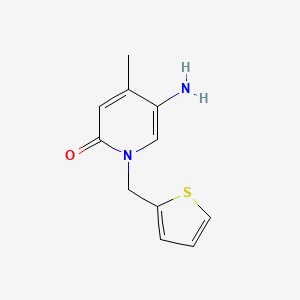
![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)
![9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole](/img/structure/B13647103.png)
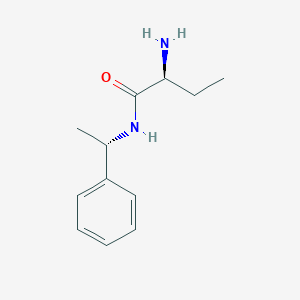
![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
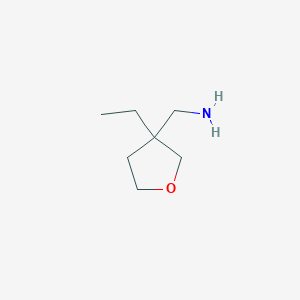
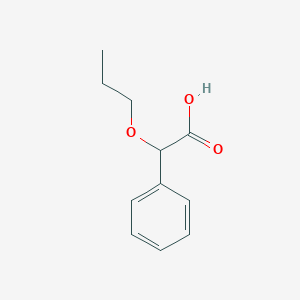

![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
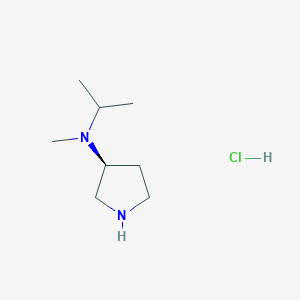
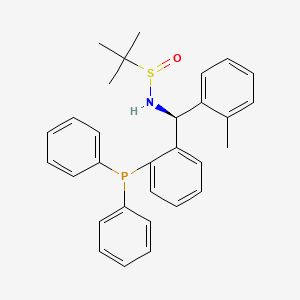
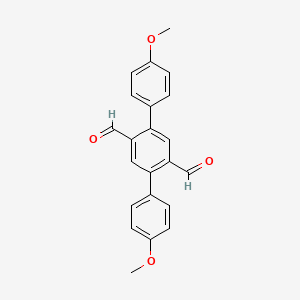

![1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
